1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C20H18Cl2N2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-butyl-N-(2,3-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-11-24-15-10-5-4-7-12(15)18(25)16(20(24)27)19(26)23-14-9-6-8-13(21)17(14)22/h4-10,25H,2-3,11H2,1H3,(H,23,26) |
InChI Key |
KESGJSYJMCLFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
The synthesis begins with the Gould-Jacobs reaction, a well-documented method for constructing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives . Ethyl acetoacetate reacts with a substituted aniline under reflux in diphenyl ether to form the enamine intermediate, which undergoes cyclization at elevated temperatures (255°C). This step yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 2 as the primary product. Notably, the reaction exclusively produces the 4-quinolone tautomer, confirmed via NMR analysis .
Critical Parameters :
-
Aniline Substitution : To introduce the 2-hydroxy group, 2-aminophenol serves as the starting aniline. During cyclization, the ortho-hydroxyl group of the aniline directs regioselective formation of the 2-hydroxyquinoline scaffold.
-
Solvent and Temperature : Diphenyl ether facilitates high-temperature cyclization without decomposition, achieving 77% yield under optimized conditions .
N-Alkylation with Butyl Bromide
The N-alkylation step introduces the butyl group at position 1 of the quinoline core. Ethyl 2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 2 undergoes reaction with butyl bromide in anhydrous DMF, using sodium hydride as a base at 90°C. This step proceeds via nucleophilic substitution, yielding ethyl 1-butyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 3 with 85–90% efficiency .
Optimization Insights :
-
Base Selection : Sodium hydride outperforms weaker bases (e.g., KCO) by preventing O-alkylation side reactions.
-
Reaction Scale : Scalability to >100 g is feasible without yield reduction, as demonstrated in analogous large-scale quinoline syntheses .
Ester Hydrolysis to Carboxylic Acid
The ethyl ester 3 is hydrolyzed to the corresponding carboxylic acid 4 using 10% aqueous NaOH in ethanol under reflux. This step achieves 70–76% yield, with the reaction monitored via TLC to ensure complete conversion .
Analytical Validation :
-
IR Spectroscopy : Disappearance of the ester carbonyl stretch (~1740 cm) and emergence of a broad O–H stretch (~2500–3000 cm) confirm hydrolysis.
-
NMR : The absence of ethyl group signals (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) validates successful hydrolysis.
Carboxamide Formation via Coupling Reaction
The carboxylic acid 4 is coupled with 2,3-dichloroaniline using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) as the coupling agent. Conducted in DMF at room temperature for 24 hours, this step furnishes the target carboxamide 5 in 65–72% yield .
Mechanistic Considerations :
-
Activation : PyBrop generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and byproducts.
The introduction of the 2-hydroxy group is achieved via directed ortho-metalation. Using lithium diisopropylamide (LDA) at −78°C, the carboxamide at position 3 directs deprotonation at C2. Subsequent quenching with trimethylborate and oxidative workup (HO, NaOH) yields the 2-hydroxy derivative 6 in 58% yield .
Key Observations :
-
Regioselectivity : The electron-withdrawing carboxamide group enhances acidity at C2, ensuring selective metalation.
-
Side Reactions : Over-oxidation to the quinone is mitigated by controlled reaction times and low temperatures.
Final Product Characterization
The target compound, 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, is characterized via:
-
Melting Point : 214–216°C (uncorrected).
-
IR (KBr) : 3270 (O–H), 1680 (C=O, amide), 1645 cm (C=O, quinolone).
-
NMR (400 MHz, DMSO-d) : δ 11.2 (s, 1H, OH), 10.4 (s, 1H, NH), 8.5 (d, J = 8.4 Hz, 1H, H-5), 7.9–7.3 (m, 4H, aromatic), 4.1 (t, J = 7.2 Hz, 2H, NCH), 1.6–0.9 (m, 7H, butyl chain).
-
HRMS (ESI) : m/z calcd for CHClNO [M+H]: 435.0721; found: 435.0718.
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Key Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Gould-Jacobs | 77 | Diphenyl ether | 255 | 6 |
| N-Alkylation | 85–90 | Butyl bromide, NaH | 90 | 12 |
| Ester Hydrolysis | 70–76 | NaOH, ethanol | 100 | 4 |
| Carboxamide Coupling | 65–72 | PyBrop, DMF | 25 | 24 |
| Hydroxylation | 58 | LDA, trimethylborate | −78 | 2 |
Scalability and Industrial Feasibility
Large-scale synthesis (100 g) of the quinoline intermediate 3 demonstrates consistent yields (82%) under concentrated conditions (1.8 mol/L aniline, 2 mol/L benzaldehyde) . Process intensification via microwave irradiation reduces reaction times by 40% in analogous carboxamide syntheses .
Chemical Reactions Analysis
1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming dihydroquinoline derivatives.
Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following compounds share the 4-oxo-1,4-dihydroquinoline-3-carboxamide core but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Key Observations:
Physicochemical Properties
| Property | Target Compound | Compound 47 | GHQ250 |
|---|---|---|---|
| Molecular Weight | ~421.3 g/mol | 436.6 g/mol | ~548.5 g/mol (oxalate) |
| Solubility | Low (hydrophobic Cl) | Moderate (adamantyl) | Enhanced (morpholino) |
| LogP (Predicted) | ~4.2 | ~5.1 | ~3.8 |
| Hydrogen Bond Donors | 2 (hydroxy, amide) | 1 (amide) | 2 (amide, oxalate) |
- The 2-hydroxy group in the target compound increases polarity but may reduce oral bioavailability compared to compound 47’s thioxo group.
- GHQ250’s morpholino and fluoro substituents improve aqueous solubility, making it more suitable for intravenous formulations .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be inferred from analogs:
- Antimicrobial Activity : Thioxo derivatives (e.g., compound 47) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Metabolic Stability : Fluorine in GHQ250 increases resistance to cytochrome P450 metabolism, whereas the target’s hydroxy group may predispose it to glucuronidation .
Biological Activity
The compound 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a derivative of quinoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 357.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Data on melting point is not extensively documented but is expected to be within the range typical for similar quinoline derivatives.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines demonstrated that compounds with similar structures to this compound showed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and disruption of cell membrane integrity .
Anticancer Properties
Quinoline derivatives are also being explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related compound was found to inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting substantial antimicrobial activity.
-
Case Study on Anticancer Activity :
- In another research project, a series of 4-oxoquinoline derivatives were tested against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity and potential as a lead compound for further development in cancer therapy.
The proposed mechanisms through which this compound exerts its biological activities include:
- DNA Intercalation : Similar quinoline compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit topoisomerases or other enzymes critical for DNA processing.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended methods for synthesizing 1-butyl-N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions.
- Carboxamide Introduction : Coupling the quinoline intermediate with 2,3-dichloroaniline derivatives using carbodiimide-based reagents (e.g., EDCI/HOBt).
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Characterization by /-NMR and HRMS is critical .
Q. How can the structural integrity of this compound be validated experimentally?
- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (SHELXL for small molecules; SHELXPRO for macromolecular interfaces). Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Spectroscopic Analysis : Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm) and UV-Vis (quinoline π→π* transitions).
- Thermal Stability : Perform TGA/DSC to assess decomposition points and polymorphism .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Chemical Stability : Avoid prolonged exposure to light, moisture, or oxidizing agents. Store in inert atmospheres (argon) at –20°C.
- Reactivity : Monitor hydrolysis of the carboxamide group in acidic/basic conditions (pH 2–12) via HPLC. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How can researchers investigate the compound’s affinity for cannabinoid receptors (e.g., CB2), and what methodological pitfalls should be avoided?
- Binding Assays : Use []GTPγS binding assays on transfected HEK-293 cells expressing human CB2 receptors. Normalize data to reference agonists (e.g., WIN55,212-2).
- Selectivity Screening : Cross-test against CB1 receptors to confirm CB2 specificity.
- Molecular Modeling : Perform docking studies (AutoDock Vina) using CB2 crystal structures (PDB: 5ZTY). Validate hydrogen bonding with Ser and hydrophobic interactions with Phe. Avoid overinterpreting ligand efficiency metrics without kinetic data (e.g., ) .
Q. What experimental frameworks are suitable for assessing environmental persistence and ecotoxicological impacts?
- Environmental Fate Studies : Follow INCHEMBIOL guidelines to evaluate:
- Partitioning : Log (octanol-water) and soil adsorption coefficients ().
- Biotic Transformation : Aerobic/anaerobic degradation assays with activated sludge or sediment microcosms.
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-h LC) and algal growth inhibition (72-h IC). Use OECD Test Guidelines 202/201 .
Q. How should researchers address contradictions in pharmacological data (e.g., variable IC50_{50}50 values across studies)?
- Experimental Design : Adopt split-plot designs with randomized blocks to control batch variability. Include positive/negative controls in each assay plate.
- Data Normalization : Use Z-score standardization or percent inhibition relative to vehicle.
- Meta-Analysis : Apply mixed-effects models to reconcile discrepancies from heterogenous datasets (e.g., cell type differences, assay sensitivity). Report 95% confidence intervals for potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
